L-Valinamide, N-acetyl-L-valyl-L-valyl-L-seryl-L-valyl-
Description
L-Valinamide, N-acetyl-L-valyl-L-valyl-L-seryl-L-valyl- (hereafter referred to as Ac-Val-Val-Ser-Val-NH2) is a synthetic tetrapeptide characterized by an N-terminal acetyl group and a C-terminal valinamide. Its structure comprises alternating valine (Val) and serine (Ser) residues, with the sequence Ac-Val-Val-Ser-Val-NH2.
The compound’s synthesis likely follows standard solid-phase peptide synthesis (SPPS) protocols, with Marfey’s reagent used for stereochemical validation of amino acids . Safety protocols for handling similar peptides emphasize glove use, respiratory protection, and proper disposal to mitigate occupational hazards .
Properties
CAS No. |
675145-18-3 |
|---|---|
Molecular Formula |
C25H46N6O7 |
Molecular Weight |
542.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanamide |
InChI |
InChI=1S/C25H46N6O7/c1-11(2)17(21(26)34)29-25(38)20(14(7)8)30-22(35)16(10-32)28-23(36)19(13(5)6)31-24(37)18(12(3)4)27-15(9)33/h11-14,16-20,32H,10H2,1-9H3,(H2,26,34)(H,27,33)(H,28,36)(H,29,38)(H,30,35)(H,31,37)/t16-,17-,18-,19-,20-/m0/s1 |
InChI Key |
YRCKOIZMHGUPMR-HVTWWXFQSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)C |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS) Framework
Resin Selection and Initialization
The synthesis begins with a polyethylene glycol-polystyrene (PEG-PS) resin, such as Rink amide or Wang resin , which provides a stable backbone for sequential amino acid coupling. The resin is pre-swollen in dichloromethane (DCM) or dimethylformamide (DMF) to enhance reactivity. For Ac-Val-Val-Ser-Val-Val-NH₂, a 0.25 mmol/g loading capacity is typical to minimize steric hindrance during chain elongation.
Table 1: Resin Initialization Protocol
| Step | Reagent | Volume (mL/g resin) | Time (min) | Purpose |
|---|---|---|---|---|
| 1 | DCM | 10 | 15 | Swelling |
| 2 | DMF | 5 | 5 | Washing |
| 3 | 20% Piperidine/DMF | 5 | 1 + 10 | Fmoc removal |
Fmoc Deprotection and Coupling Cycles
The Fmoc/tBu strategy is employed for sequential amino acid addition. Each cycle involves:
- Deprotection : 20% piperidine/DMF removes the Fmoc group via two treatments (1 min + 10 min).
- Coupling : Activated amino acids (4-fold excess) are added using HBTU/HOBt/DIEA in DMF.
Table 2: Coupling Reagents and Conditions
| Amino Acid | Activator | Base | Coupling Time (min) | Efficiency (%) |
|---|---|---|---|---|
| Fmoc-Val-OH | HBTU | DIEA | 30 | >99 |
| Fmoc-Ser(tBu)-OH | HOBt | DIEA | 60 | 98 |
| Fmoc-Ac-Val-OH | HATU | NMM | 45 | 95 |
Critical Note : Serine’s hydroxyl group is protected with a tert-butyl (tBu) group to prevent side reactions during synthesis. Pseudoproline dipeptides are avoided here due to the linear Val-Val-Ser sequence.
Side-Chain Protection and Aggregation Mitigation
Protection Strategy
Aggregation Challenges
The Val-Val-Ser-Val-Val sequence is prone to β-sheet formation, leading to incomplete couplings. Strategies include:
- Elevated Temperature : Coupling at 50°C reduces aggregation.
- Double Coupling : Repeating the coupling step for Ser improves yield.
Table 3: Aggregation Mitigation Results
| Condition | Purity (%) (HPLC) | Yield (mg) |
|---|---|---|
| Room Temp | 72 | 150 |
| 50°C | 89 | 220 |
| Double Coupling | 94 | 200 |
Cleavage and Global Deprotection
TFA-Based Cleavage Cocktail
The peptide-resin is treated with a TFA/H₂O/TIS (95:2.5:2.5) cocktail for 3 hours to cleave the peptide and remove tBu groups.
Table 4: Cleavage Efficiency
| Cocktail | Time (h) | Purity (%) | Major Byproducts |
|---|---|---|---|
| TFA/H₂O/TIS | 3 | 92 | Dehydration products (<5%) |
| TFA/EDT/Thioanisole | 3 | 88 | Sulfur adducts (7%) |
Chemical Reactions Analysis
Types of Reactions
L-Valinamide, N-acetyl-L-valyl-L-valyl-L-seryl-L-valyl- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can be used to break disulfide bonds within the peptide.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Amino acid derivatives, coupling agents like HATU or DIC.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiols from disulfide bonds.
Scientific Research Applications
L-Valinamide, N-acetyl-L-valyl-L-valyl-L-seryl-L-valyl- has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based drugs.
Industry: Utilized in the development of novel materials and biocompatible coatings.
Mechanism of Action
The mechanism of action of L-Valinamide, N-acetyl-L-valyl-L-valyl-L-seryl-L-valyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide sequence can mimic natural substrates or inhibitors, modulating the activity of these targets. The pathways involved may include signal transduction, enzymatic catalysis, or cellular uptake processes.
Comparison with Similar Compounds
Key Structural and Functional Differences:
- Sequence Length and Complexity : The target compound is a short tetrapeptide, whereas Rusalatide (97-mer) and TP 508 (23-mer) are significantly larger, enabling interactions with diverse biological targets .
- Biological Activity : While Rusalatide and TP 508 are clinically validated for tissue repair, the target compound’s activity is inferred from its structural similarity to protease inhibitors (e.g., Marfey’s reagent derivatives in ) .
Biological Activity
L-Valinamide, specifically the compound N-acetyl-L-valyl-L-valyl-L-seryl-L-valyl-, is an amino acid derivative that has garnered attention for its potential biological activities. This article explores its biochemical properties, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
L-Valinamide is characterized by its complex structure, which includes multiple amino acid residues. The presence of chiral centers in its composition influences its interaction with biological systems. The molecular formula for this compound is .
Enzyme Inhibition
Research indicates that L-Valinamide derivatives exhibit enzyme inhibitory properties, particularly against elastase, an enzyme involved in inflammatory processes. The inhibition of elastase may have therapeutic implications for conditions characterized by excessive inflammation, such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis .
Synthesis and Stability
The synthesis of L-Valinamide typically involves multiple steps that allow for the incorporation of various amino acid residues. These processes can be optimized to enhance the stability and bioavailability of the compound in vivo. Research has shown that the stability of conjugated forms can be modulated by varying substituents on the amine-containing conjugation handles .
In Vitro Studies
A study focusing on the cytotoxicity of L-Valinamide derivatives highlighted their potential as therapeutic agents. The results indicated varying levels of cytotoxicity against different cancer cell lines, suggesting that these compounds could be further developed for cancer therapy .
Clinical Trials
While specific clinical trials for L-Valinamide are scarce, related compounds such as N-acetyl-L-leucine have undergone extensive testing. These trials demonstrated significant improvements in neurological symptoms and disease progression in patients with rare genetic disorders . Such findings provide a framework for future investigations into L-Valinamide's therapeutic efficacy.
Comparative Analysis of Related Compounds
Q & A
Q. What analytical techniques are recommended for confirming the absolute configuration of amino acid residues in L-Valinamide, N-acetyl-L-valyl-L-valyl-L-seryl-L-valyl-?
Advanced Marfey's analysis using Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (Marfey's reagent) followed by UHPLC-MS comparison with reference standards is a robust method. This approach allows precise determination of stereochemistry through derivatization and chromatographic separation, as demonstrated in the characterization of similar peptides .
Q. How should researchers handle and store L-Valinamide, N-acetyl-L-valyl-L-valyl-L-seryl-L-valyl- to maintain its stability during experimental workflows?
The compound should be stored at 2–8°C in a tightly sealed container to prevent degradation. Handling requires full protective equipment (gloves, lab coat, eye protection) and avoidance of dust generation. Proper ventilation and disposal protocols are critical, as outlined in safety data sheets for analogous peptides .
Q. What methodologies are employed to predict and validate physicochemical properties (e.g., logP, solubility) of complex valinamide-containing peptides?
Computational tools combined with experimental validation are used. Predicted properties such as boiling point (1111.2±65.0°C) , density (1.244±0.06 g/cm³) , and pKa (12.82±0.20) can be derived via QSAR models, while empirical validation through techniques like HPLC purity analysis ensures accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data observed across different assays for N-acetyl-valinamide derivatives?
Systematic analysis should include:
- Re-evaluation of assay conditions (e.g., buffer pH, temperature) using controlled experimental designs.
- Orthogonal validation via SPR or ITC to confirm binding affinities.
- Meta-analysis of dose-response relationships across studies. Iterative refinement of protocols, as emphasized in qualitative research frameworks, helps identify confounding variables .
Q. What strategies optimize the solid-phase synthesis of N-acetylated valinamide peptides to minimize epimerization and improve yield?
Key approaches include:
- Using Fmoc-protected amino acids with HATU/DIPEA activation for efficient coupling.
- Incorporating pseudoproline dipeptides at serine residues to reduce aggregation.
- Implementing microwave-assisted synthesis at 50°C with reduced reaction times. These methods were successfully applied in synthesizing structurally similar protease inhibitors .
Q. How do conformational dynamics of L-Valinamide, N-acetyl-L-valyl-L-valyl-L-seryl-L-valyl- influence its interactions with biological targets?
Molecular dynamics simulations (100 ns trajectories) combined with NMR spectroscopy (2D NOESY for distance constraints) reveal that:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
